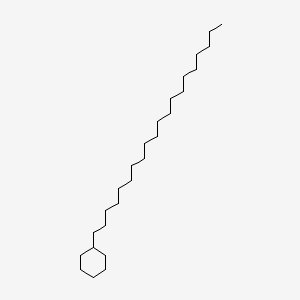
Cyclohexane, eicosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icosylcyclohexane is an organic compound with the molecular formula C26H52 . It consists of a cyclohexane ring bonded to a long, straight-chain alkyl group containing 20 carbon atoms. This compound is known for its unique structural properties, which make it a subject of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Icosylcyclohexane can be synthesized by reacting a 20-carbon straight-chain alkyl group with cyclohexane. This reaction typically requires the presence of a catalyst and is conducted under specific temperature and pressure conditions to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of icosylcyclohexane involves large-scale chemical reactors where the reactants are combined in the presence of a catalyst. The reaction conditions are carefully controlled to maximize efficiency and yield. The product is then purified through distillation or other separation techniques to obtain high-purity icosylcyclohexane .
Chemical Reactions Analysis
Types of Reactions: Icosylcyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes or alkenes.
Substitution: In this reaction, one or more hydrogen atoms in icosylcyclohexane are replaced by other atoms or groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated cyclohexanes, alkyl-substituted cyclohexanes
Scientific Research Applications
Icosylcyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as an additive in plastics and rubber to enhance flexibility and durability
Mechanism of Action
The mechanism by which icosylcyclohexane exerts its effects is primarily through its interaction with other molecules. Its long alkyl chain allows it to integrate into hydrophobic environments, such as lipid bilayers in biological membranes. This integration can affect membrane fluidity and permeability, influencing various cellular processes. Additionally, icosylcyclohexane can interact with proteins and other macromolecules, potentially altering their structure and function .
Comparison with Similar Compounds
Cyclohexane: A simpler compound with a six-membered ring but without the long alkyl chain.
Eicosane: A straight-chain alkane with 20 carbon atoms but lacking the cyclohexane ring.
1-Cyclohexyldodecane: A compound with a cyclohexane ring and a 12-carbon alkyl chain
Uniqueness of Icosylcyclohexane: Icosylcyclohexane’s unique structure, combining a cyclohexane ring with a long alkyl chain, gives it distinct physical and chemical properties. This combination allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications in research and industry .
Properties
CAS No. |
4443-55-4 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
icosylcyclohexane |
InChI |
InChI=1S/C26H52/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-24-21-19-22-25-26/h26H,2-25H2,1H3 |
InChI Key |
PSPNTGGVAYLSJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


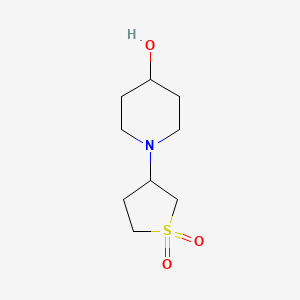
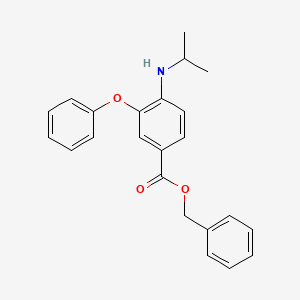



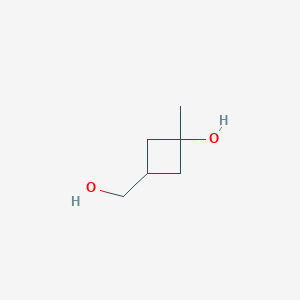

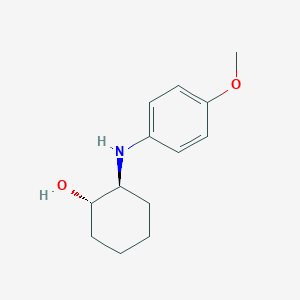
![4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)
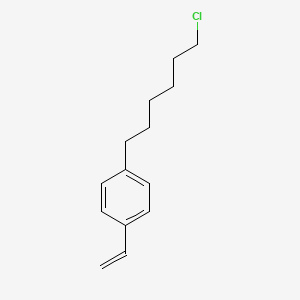
![(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13350390.png)


![2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13350425.png)
